3-[2-(Diethylamino)ethoxy]-4-methoxyaniline
Overview
Description
3-[2-(Diethylamino)ethoxy]-4-methoxyaniline is a versatile chemical compound with a molecular formula of C13H22N2O2. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Scientific Research Applications
3-[2-(Diethylamino)ethoxy]-4-methoxyaniline has numerous applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It is structurally similar to the compound u18666a , which is known to inhibit cholesterol synthesis and intracellular cholesterol trafficking .
Mode of Action
Based on its structural similarity to u18666a , it may interact with and inhibit proteins involved in cholesterol synthesis and trafficking .
Biochemical Pathways
If it acts similarly to u18666a , it may affect the pathways of cholesterol biosynthesis and intracellular trafficking .
Result of Action
If it acts similarly to U18666A , it may lead to a decrease in cholesterol levels within cells due to its potential inhibitory effects on cholesterol synthesis and trafficking .
Biochemical Analysis
Biochemical Properties
3-[2-(Diethylamino)ethoxy]-4-methoxyaniline plays a significant role in biochemical reactions, particularly in the inhibition of cholesterol biosynthesis. It interacts with enzymes such as oxidosqualene cyclase, which is crucial in the cholesterol synthesis pathway . The compound’s amphipathic nature allows it to interact with diverse proteins, potentially inhibiting their functions . These interactions can lead to broad effects on cellular processes, including the inhibition of cholesterol trafficking and synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit cholesterol esterification in cultured cells, affecting low-density lipoprotein (LDL) receptor activities and 3-hydroxy-3-methylglutaryl-coenzyme A reductase . This inhibition can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism . Additionally, the compound has been used to model diseases such as Niemann-Pick type C disease and epilepsy in cellular studies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits oxidosqualene cyclase, an enzyme involved in cholesterol biosynthesis . This inhibition leads to the accumulation of squalene intermediates and disrupts cholesterol homeostasis . The compound’s amphipathic nature allows it to intercalate into cellular membranes, altering membrane order and affecting the function of resident proteins . These interactions can result in enzyme inhibition, changes in gene expression, and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to chronic conditions such as cataracts and epilepsy in animal models . Additionally, the compound’s ability to inhibit cholesterol synthesis and trafficking can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit cholesterol synthesis without causing significant adverse effects . At higher doses, it can induce toxic effects, including apoptosis and disruptions in cellular metabolism . These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol biosynthesis. It interacts with enzymes such as oxidosqualene cyclase and 3-hydroxy-3-methylglutaryl-coenzyme A reductase, affecting metabolic flux and metabolite levels . The compound’s inhibition of cholesterol synthesis can lead to the accumulation of squalene intermediates and other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its amphipathic nature allows it to localize within cellular membranes, affecting its accumulation and localization . These interactions can influence the compound’s bioavailability and efficacy in experimental settings .
Subcellular Localization
The subcellular localization of this compound is influenced by its amphipathic properties and interactions with cellular membranes . The compound can target specific compartments or organelles, such as the endoplasmic reticulum and lysosomes . These targeting signals and post-translational modifications can affect the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Diethylamino)ethoxy]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with 2-(diethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Diethylamino)ethoxy]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Comparison with Similar Compounds
Similar Compounds
3-[2-(Diethylamino)ethoxy]androst-5-en-17-one:
2-(Diethylamino)ethyl 3-amino-4-(2-(diethylamino)ethoxy)benzoate: Another compound with similar functional groups, used in various chemical applications.
Uniqueness
3-[2-(Diethylamino)ethoxy]-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-[2-(diethylamino)ethoxy]-4-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-4-15(5-2)8-9-17-13-10-11(14)6-7-12(13)16-3/h6-7,10H,4-5,8-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJOPFJGFAZEDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC(=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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